molecular formula C12H17FN2 B13715870 1-({[(3-Fluorophenyl)methyl](methyl)amino}methyl)cyclopropan-1-amine

1-({[(3-Fluorophenyl)methyl](methyl)amino}methyl)cyclopropan-1-amine

Cat. No.: B13715870
M. Wt: 208.27 g/mol
InChI Key: SPJIRXNAYFYOCV-UHFFFAOYSA-N
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Description

1-({(3-Fluorophenyl)methylamino}methyl)cyclopropan-1-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({(3-Fluorophenyl)methylamino}methyl)cyclopropan-1-amine typically involves the reaction of 3-fluorobenzylamine with cyclopropanecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-({(3-Fluorophenyl)methylamino}methyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide, cyanide, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

1-({(3-Fluorophenyl)methylamino}methyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-({(3-Fluorophenyl)methylamino}methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane ring’s strain and reactivity play a crucial role in its interaction with biological molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine
  • 1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine
  • 1-[(3-Bromophenyl)methyl]cyclopropan-1-amine

Uniqueness

1-({(3-Fluorophenyl)methylamino}methyl)cyclopropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-[[(3-fluorophenyl)methyl-methylamino]methyl]cyclopropan-1-amine

InChI

InChI=1S/C12H17FN2/c1-15(9-12(14)5-6-12)8-10-3-2-4-11(13)7-10/h2-4,7H,5-6,8-9,14H2,1H3

InChI Key

SPJIRXNAYFYOCV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)F)CC2(CC2)N

Origin of Product

United States

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